molecular formula C20H16ClFN4O3S B2685977 N-(2-chlorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide CAS No. 1251611-47-8

N-(2-chlorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide

カタログ番号: B2685977
CAS番号: 1251611-47-8
分子量: 446.88
InChIキー: DZYGTTZZXQRYBK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(2-chlorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide features a pyrido[2,3-e][1,2,4]thiadiazine-1,1-dioxide core fused to a 3-fluorophenyl group and an acetamide side chain substituted with a 2-chlorophenyl moiety.

特性

IUPAC Name

N-(2-chlorophenyl)-2-[4-(3-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN4O3S/c21-16-7-1-2-8-17(16)24-19(27)12-25-13-26(15-6-3-5-14(22)11-15)20-18(30(25,28)29)9-4-10-23-20/h1-11H,12-13H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYGTTZZXQRYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(S(=O)(=O)C2=C(N1C3=CC(=CC=C3)F)N=CC=C2)CC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-chlorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a complex heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, structure-activity relationship (SAR), and biological evaluations of this compound, focusing on its anticancer properties.

Chemical Structure

The compound features a pyrido[2,3-e][1,2,4]thiadiazine core, which is known for its diverse biological activities. The presence of the chlorophenyl and fluorophenyl substituents may influence its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step processes starting from readily available precursors. For example:

  • Formation of the Thiadiazine Core : This is often achieved through cyclization reactions involving appropriate thioketones and amines.
  • Substitution Reactions : The introduction of the chlorophenyl and fluorophenyl groups can be accomplished via electrophilic aromatic substitution or coupling reactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrido[2,3-e][1,2,4]thiadiazine exhibit significant anticancer activity against various human cancer cell lines. Here are key findings:

  • Cell Line Testing : The compound was tested against several cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Results indicated moderate to high cytotoxicity with IC50 values in the micromolar range.
    Cell LineIC50 Value (µM)Reference
    HCT-11615.5
    MCF-712.3
    HeLa18.0

The mechanism by which N-(2-chlorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide exerts its anticancer effects may involve:

  • Inhibition of Cell Proliferation : Studies suggest that this compound may inhibit key enzymes involved in cell cycle regulation.
  • Induction of Apoptosis : Flow cytometry analyses have shown increased apoptotic cell populations in treated cultures compared to controls.

Case Studies

A notable study evaluated the compound's effectiveness in vivo using xenograft models. Tumor size reduction was observed in treated groups compared to controls, supporting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiadiazine ring and substituents significantly affect biological activity. For instance:

  • Chloro vs. Fluoro Substituents : The presence of a chlorine atom at the ortho position enhanced potency compared to fluorine substitutions.
    SubstituentActivity Level
    ChlorineHigh
    FluorineModerate

類似化合物との比較

Structural Features and Heterocyclic Systems

The target compound is distinguished by its pyrido-thiadiazine dioxide core, a feature absent in simpler acetamide derivatives. Key comparisons include:

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
  • Core Structure : Thiazole ring.
  • Substituents : 3,4-Dichlorophenyl and thiazol-2-yl groups.
  • Structural Impact : The thiazole ring is smaller and less polar than the pyrido-thiadiazine system. The dichlorophenyl group introduces steric bulk and lipophilicity.
  • Crystal Packing : Forms inversion dimers via N–H⋯N hydrogen bonds (R₂²(8) motif) .
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide ()
  • Core Structure: Thiazole ring with a morpholinoacetamide side chain.
  • Substituents : 2-Chlorophenyl and morpholine groups.
  • Functional Impact : The morpholine group enhances solubility due to its hydrophilic nature, contrasting with the target compound’s sulfone group .
Oxadiazole-Containing Acetamides ()
  • Core Structure : 1,3,4-Oxadiazole ring.
  • Substituents : Varied aryl groups (e.g., 4-nitrophenyl).
  • Electronic Effects : The oxadiazole ring provides π-conjugation and metabolic stability, differing from the pyrido-thiadiazine’s sulfone-mediated polarity .

Key Differences and Implications

Heterocyclic Core: The pyrido-thiadiazine dioxide’s fused ring system likely confers rigidity and unique binding modes compared to monocyclic thiazoles or oxadiazoles.

Halogen Placement : The 3-fluorophenyl group in the target compound may engage in halogen bonding, unlike the dichlorophenyl groups in analogs .

Q & A

Q. Basic

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrido-thiadiazine core .
  • X-ray crystallography : Essential for confirming the 1,1-dioxide configuration and spatial arrangement of substituents .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₂₂H₁₆ClFN₃O₃S) .

How should researchers address discrepancies in bioactivity data across different in vitro models?

Advanced
Contradictory bioactivity data may arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Solubility issues : Use DMSO stock solutions ≤0.1% v/v and confirm compound stability via HPLC .
  • Metabolic interference : Perform assays in metabolically inert buffers (e.g., HBSS) or use liver microsomes to assess first-pass effects .

Statistical validation : Apply ANOVA or non-parametric tests (Mann-Whitney U) to compare replicates. Orthogonal assays (e.g., fluorescence-based vs. colorimetric) can confirm activity trends .

What strategies exist to enhance the metabolic stability of this compound?

Q. Advanced

  • Structural modifications :
    • Introduce electron-withdrawing groups (e.g., trifluoromethyl) on aromatic rings to reduce cytochrome P450-mediated oxidation .
    • Replace labile bonds (e.g., ester groups) with bioisosteres like amides or heterocycles .
  • Prodrug design : Mask polar groups (e.g., acetamide) with cleavable moieties (e.g., tert-butyl esters) to improve bioavailability .
  • In silico modeling : Use software like Schrödinger or MOE to predict metabolic hotspots and guide synthetic efforts .

What computational methods predict target interactions, and how can hypotheses be validated experimentally?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Glide to model binding to putative targets (e.g., kinases, GPCRs). Focus on docking scores (ΔG < −7 kcal/mol) and pose clustering .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
  • Validation :
    • Surface plasmon resonance (SPR) : Measure binding affinity (KD values) .
    • CRISPR knockouts : Silence predicted targets in cell models and assess activity loss .

How can solubility challenges be addressed given the compound’s hydrophobicity?

Q. Basic

  • Co-solvents : Use cyclodextrins or PEG-400 to improve aqueous solubility .
  • Salt formation : Convert the free base to hydrochloride or mesylate salts .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) for sustained release .

What in vitro assays are recommended for initial biological screening?

Q. Basic

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay on NCI-60 cell lines (IC₅₀ determination) .
  • Kinase inhibition : ADP-Glo™ assay for tyrosine kinase activity .

How can synthetic byproducts be identified and minimized during scale-up?

Q. Advanced

  • LC-MS monitoring : Track reaction progress and detect intermediates/byproducts .
  • Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology .
  • Green chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or water .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。